(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione
Overview
Description
(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of the piperazine ring, along with a methyl group at the 3-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzylamine and 3-methyl-2,5-piperazinedione.
Reaction Conditions: The 3-chlorobenzylamine is reacted with 3-methyl-2,5-piperazinedione under controlled conditions, typically in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione: Unique due to the presence of both a 3-chlorobenzyl group and a methyl group on the piperazine ring.
(3R)-1-(3-Chlorobenzyl)-2,5-piperazinedione: Lacks the methyl group, resulting in different chemical and biological properties.
(3R)-1-(3-Methyl-2,5-piperazinedione): Lacks the 3-chlorobenzyl group, leading to distinct reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
(3R)-1-[(3-chlorophenyl)methyl]-3-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-12(17)15(7-11(16)14-8)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVHHMZBKOLTM-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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